molecular formula C16H14F3NO2 B257008 N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257008
M. Wt: 309.28 g/mol
InChI Key: UYJOHUZQVHNTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of purinergic receptor found on immune cells, and they play a significant role in inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases.

Mechanism of Action

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide works by selectively blocking P2X7 receptors, which are involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking these receptors, N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide can reduce inflammation and immune responses.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and neuropathic pain. It has also been shown to reduce tumor growth in animal models of cancer. N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide has been shown to have minimal toxicity and side effects in animal studies.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide is a selective antagonist of P2X7 receptors, which makes it a valuable tool for studying the role of these receptors in various biological processes. However, its selectivity for P2X7 receptors may limit its usefulness in studying other purinergic receptors. Additionally, N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide has a relatively short half-life and may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide. One area of interest is its potential use in treating cancer. Further studies are needed to determine its efficacy in human cancer patients and to identify any potential side effects. Another area of interest is its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to better understand the role of P2X7 receptors in various biological processes and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide involves several steps, including the condensation of 2-ethoxyaniline with 2,3,4-trifluorobenzoyl chloride to form N-(2-ethoxyphenyl)-2,3,4-trifluorobenzamide. This intermediate is then converted to N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide by reacting it with methylamine.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications in various inflammatory and immune-related diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and neuropathic pain. N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide has also been studied for its potential use in treating cancer, as P2X7 receptors have been implicated in cancer cell proliferation and survival.

properties

Product Name

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO2/c1-2-22-14-10-6-5-9-13(14)20-15(21)11-7-3-4-8-12(11)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

UYJOHUZQVHNTAF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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